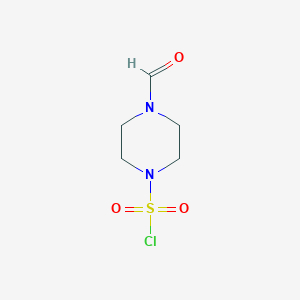

4-Formylpiperazine-1-sulfonyl chloride

Description

4-Formylpiperazine-1-sulfonyl chloride (empirical formula: C₅H₉ClN₂O₃S; molecular weight: 212.65) is a bifunctional compound featuring both a sulfonyl chloride and a formyl group on a piperazine backbone . Its structure enables dual reactivity, making it valuable in pharmaceutical and organic synthesis for constructing sulfonamide linkages or aldehyde-mediated conjugates (e.g., Schiff bases). The compound is typically stored at room temperature, suggesting moderate stability under ambient conditions .

Properties

IUPAC Name |

4-formylpiperazine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN2O3S/c6-12(10,11)8-3-1-7(5-9)2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYQOCOXSQJWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-formylpiperazine-1-sulfonyl chloride generally involves the following key steps:

- Starting material : 4-formylpiperazine or 1-formyl-4-(2-hydroxyethyl)piperazine derivatives.

- Introduction of sulfonyl chloride group : Reaction with sulfonyl chlorides such as methanesulfonyl chloride or benzenesulfonyl chloride.

- Use of bases and catalysts : Triethylamine, 4-dimethylaminopyridine (DMAP), or solid-supported catalysts to facilitate sulfonylation.

- Solvent choice : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), acetone, or glacial acetic acid.

- Temperature control : Reactions are typically conducted at low temperatures (0°C to room temperature) to prevent decomposition or side reactions.

Detailed Preparation Procedures

Sulfonylation of 1-Formyl-4-(2-hydroxyethyl)piperazine

A well-documented industrially advantageous method involves converting the hydroxyethyl group of 1-formyl-4-(2-hydroxyethyl)piperazine into a sulfonyl chloride derivative by reaction with methanesulfonyl chloride in the presence of bases and catalysts:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 1-formyl-4-(2-hydroxyethyl)piperazine (starting material) | Prepared by formylation of 1-(2-hydroxyethyl)piperazine using methyl formate at room temperature to reflux for 1-48 hours, yielding high purity and yield. |

| 2 | Methanesulfonyl chloride (1.54 kg), triethylamine (1.52 kg), 4-dimethylaminopyridine (0.13 kg), DMF solvent | Methanesulfonyl chloride added dropwise over 50 minutes to the mixture cooled in an ice bath, stirred for 25 minutes. This step converts the hydroxy group to a mesylate intermediate. |

| 3 | Filtration to remove insolubles, concentration under reduced pressure, dilution with DMF | Prepares the intermediate sulfonyl chloride for further reactions. |

| 4 | Reaction with nucleophiles or further transformations | The mesylated intermediate can be used to introduce other substituents or converted to sulfonyl chloride. |

This method improves yield and purification convenience compared to methods using tert-butoxycarbonyl-protected intermediates. It is scalable and consistent across production scales.

Direct Sulfonylation of Piperazine-1-ium Salts

An alternative approach involves the use of piperazine-1-ium salts reacting with sulfonyl chlorides under mild conditions:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Piperazine dissolved in glacial acetic acid at 40°C, cooled to room temperature | Formation of piperazine-1-ium salt in situ. |

| 2 | Addition of sulfonyl chloride (e.g., methanesulfonyl chloride, benzenesulfonyl chloride) dropwise | Reaction proceeds with supported catalysts under stirring at 50°C for several hours. |

| 3 | Catalyst removal by filtration, purification by charcoal treatment, evaporation of acid | Product precipitated by addition of suitable solvents and recrystallized to obtain pure sulfonylated piperazine derivatives. |

This method allows chemoselective sulfonylation at the 1-position of piperazine and can be adapted for various sulfonyl chlorides.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, DMF, acetone, glacial acetic acid | Choice depends on solubility and reaction type. DMF often used for mesylation steps. |

| Temperature | 0°C to room temperature, sometimes up to 50°C | Low temperatures prevent degradation of formyl groups and side reactions. |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed and promotes sulfonylation. |

| Catalyst | 4-dimethylaminopyridine (DMAP), solid-supported catalysts | Enhance reaction rate and selectivity. |

| Reaction time | 25 minutes to several hours | Depends on scale and reagent reactivity. |

Purification and Characterization

- Filtration to remove insoluble byproducts.

- Concentration under reduced pressure to remove solvents.

- Recrystallization from mixtures such as hexanes/THF or methanol/DCM to obtain pure product.

- Chromatography (e.g., flash chromatography with 0–10% MeOH in DCM) for fine purification.

- Characterization typically involves ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The use of methyl formate for formylation of hydroxyethyl piperazine is cost-effective and yields high purity intermediates.

- Mesylation under controlled low-temperature conditions preserves the formyl group and provides a reactive intermediate for further functionalization.

- Solid-supported catalysts and piperazine-1-ium salts enable selective sulfonylation, minimizing side reactions and simplifying purification.

- Reaction scale-up studies show consistent yields and purity, indicating robustness of the described methods for industrial application.

- Purification techniques such as recrystallization and chromatography are critical to isolate high-purity this compound due to the sensitivity of the formyl group.

Chemical Reactions Analysis

4-Formylpiperazine-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the sulfonyl chloride group.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form various derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Chemistry

Intermediate for Drug Synthesis

4-Formylpiperazine-1-sulfonyl chloride serves as an important intermediate in the synthesis of various bioactive molecules. It is particularly useful in the development of pharmaceuticals due to its ability to introduce functional groups that can enhance biological activity. The compound's reactivity allows for the formation of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial and antifungal activities .

Case Study: Synthesis of Piperazine Derivatives

Research has demonstrated that derivatives of this compound can be synthesized to create compounds with improved efficacy against specific pathogens. For instance, studies on phenylpiperazine derivatives have shown promising acaricidal activity against Tetranychus urticae, indicating potential applications in agricultural pest control .

Organic Synthesis

Reactivity in Organic Reactions

The sulfonyl chloride functionality makes this compound an effective reagent for various organic transformations. It can participate in nucleophilic substitution reactions, allowing for the introduction of amine groups into complex organic structures. This property is particularly beneficial in synthesizing complex molecules where precise functionalization is required .

Table: Comparison of Sulfonamide Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperazine-1-sulfonamide | Contains piperazine and sulfonamide groups | Lacks formyl functionality; used as an antibacterial agent |

| 4-Methylpiperazine-1-sulfonyl chloride | Similar piperazine structure | Methyl group addition alters reactivity |

| N-Formylpiperidine | Contains formyl group but lacks sulfonamide | Focused more on central nervous system effects |

| General Sulfonamide Derivatives | Varied substitutions | Broad range of biological activities depending on substitutions |

Materials Science

Potential in Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of sulfonyl chlorides, including this compound, for postsynthetic modification of metal-organic frameworks (MOFs). These modifications can enhance the catalytic properties and host-guest interactions within MOFs, making them suitable for applications such as gas adsorption and chemical sensing .

Case Study: MOF Modification

In a study involving the modification of CAU-1-NH2 frameworks using sulfonyl chlorides, researchers successfully introduced sulfonamide functionalities that improved catalytic activity and selectivity. This demonstrates the compound's potential to enhance the performance of MOFs in various chemical processes .

Summary

This compound is a valuable compound with significant applications in pharmaceutical chemistry, organic synthesis, and materials science. Its ability to serve as an intermediate for synthesizing bioactive compounds and modifying materials like MOFs highlights its versatility. Ongoing research continues to uncover new applications and improve existing methodologies involving this compound.

Mechanism of Action

The mechanism of action of 4-Formylpiperazine-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. In biological systems, it can modify proteins and other biomolecules, affecting their function and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Functional Group Variations

4-Methylpiperazine-1-sulfonyl Chloride

- Formula : C₅H₁₁ClN₂O₂S; Molecular Weight : 210.67 .

- Key Differences : Replaces the formyl group with a methyl substituent, reducing electrophilicity but enhancing hydrophobicity.

- Applications : Used as a medical intermediate, emphasizing its role in drug synthesis .

- Reactivity : Lacks the aldehyde’s nucleophilic addition capacity, limiting its utility in multi-step functionalization compared to 4-formylpiperazine-1-sulfonyl chloride.

1-Benzhydryl-4-(4-chloro-phenyl-sulfonyl)piperazine

Sulfonyl Group Modifications

4-(Methylsulfonyl)piperazin-1-ium Chloride

- Structure : Features a cationic piperazinium ring with a methylsulfonyl group .

- Key Differences : The sulfonyl group is part of a charged system, influencing solubility and crystal packing via hydrogen bonds .

- Conformation : Adopts a chair conformation in the solid state, which may affect its pharmacokinetic properties compared to neutral sulfonyl chlorides.

1-((5-Chloro-4-propoxypyridin-3-yl)sulfonyl)piperazine

Halogen-Substituted Derivatives

1-(4-Fluorophenyl)piperazine Hydrochloride

- Formula : C₁₀H₁₃FN₂·2HCl; Molecular Weight : 253.1 .

- Key Differences : Lacks a sulfonyl group but includes a fluorine atom, enhancing metabolic stability in drug design.

- Storage : Requires refrigeration (-20°C), contrasting with this compound’s room-temperature stability .

1-(4-Chlorophenyl)piperazine

Comparative Data Table

Biological Activity

4-Formylpiperazine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various bioactive molecules. This article explores the compound's biological activity, structure-activity relationships (SAR), and its applications in pharmaceutical development.

This compound is characterized by its sulfonyl and formyl functional groups attached to a piperazine ring. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₇H₈ClN₂O₂S

- Molecular Weight : 210.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group plays a crucial role in enhancing the compound's reactivity and binding affinity, making it an effective scaffold for drug design.

Biological Activity

Research indicates that compounds derived from this compound exhibit a range of biological activities:

- Antibacterial Activity : Compounds with a sulfonyl piperazine scaffold have shown promising antibacterial properties, particularly against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae . For example, derivatives of this compound have been evaluated for their ability to inhibit the enzyme LpxH, which is essential for lipid A biosynthesis in bacterial membranes.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism | Reference |

|---|---|---|

| Antibacterial | E. coli | |

| Antibacterial | Klebsiella pneumoniae | |

| Enzyme Inhibition | LpxH | |

| Potential Anticancer | Various cancer cell lines |

Structure-Activity Relationships (SAR)

The SAR studies conducted on analogs of this compound have revealed critical insights into how structural modifications can enhance biological activity. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups (such as trifluoromethyl) on the phenyl ring significantly improves antibacterial potency .

- Piperazine Ring Modifications : Variations in the piperazine structure, such as ring size and substituent position, affect the compound's efficacy against LpxH. For instance, certain analogs showed up to 74% inhibition of LpxH at concentrations as low as 1 μM .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound derivatives:

- LpxH Inhibitors : A series of sulfonyl piperazine compounds were synthesized and tested for their ability to inhibit LpxH, demonstrating significant antibacterial activity and establishing a foundation for further drug development against resistant bacterial strains .

- Cancer Research : Preliminary investigations into the anticancer properties of derivatives have shown promise in inhibiting proliferation in various cancer cell lines, suggesting potential applications in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.